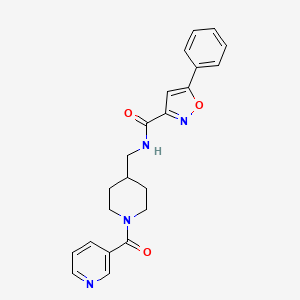
4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile” is a chemical compound. It is a derivative of 4-Phenylpiperidine, which is a chemical compound that features a benzene ring bound to a piperidine ring .
Molecular Structure Analysis
The molecular formula of “this compound” is C24H21N3O2 and its molecular weight is 383.451. It is a derivative of 4-Phenylpiperidine, which features a benzene ring bound to a piperidine ring .Scientific Research Applications
Synthesis and Characterization
A significant aspect of research involving 4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile and related derivatives focuses on their synthesis and characterization. These compounds are synthesized through various chemical reactions, and their structures are confirmed using techniques such as FT-IR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. The detailed synthesis process allows for the exploration of their potential applications in different fields of study, especially due to their unique chemical structures and properties (Bhat & Begum, 2021).
Antimicrobial Activity
Research on derivatives closely related to this compound demonstrates their potential antimicrobial properties. These compounds have been evaluated for in vitro antimicrobial activity against various bacterial and fungal strains. Some derivatives show promising minimum inhibitory concentrations (MICs), indicating their potential to induce bacterial cell membrane rupture and disintegration. This antimicrobial activity is further confirmed through field emission scanning electron microscopic analysis, revealing the impact on the morphology of both Gram-positive and Gram-negative bacteria (Bhat & Begum, 2021).
Molecular Docking Studies
Molecular docking studies are pivotal in understanding the interaction between these compounds and target proteins, which is crucial for designing drugs with specific biological activities. These studies help in elucidating the mechanism of action of the compounds, particularly their interaction with the bacterial proteins of S. aureus and E. coli. Such insights are vital for developing new antimicrobial agents with targeted action mechanisms (Bhat & Begum, 2021).
Potential Inhibitors of Enzymes
Further studies focus on the crystalline structure and molecular docking analysis of similar compounds to evaluate their potential as enzyme inhibitors. This research is essential for identifying new therapeutic agents, especially those targeting enzymes crucial for the survival of pathogens. The detailed analysis of crystal structures and docking studies provides insights into the compounds' binding efficiency and specificity, which are critical factors in drug development processes (Okasha et al., 2022).
Properties
IUPAC Name |
4-phenyl-1-(3-pyridin-2-yloxybenzoyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c25-18-24(20-8-2-1-3-9-20)12-15-27(16-13-24)23(28)19-7-6-10-21(17-19)29-22-11-4-5-14-26-22/h1-11,14,17H,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGPLOLTKFNXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839323.png)
![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2839324.png)
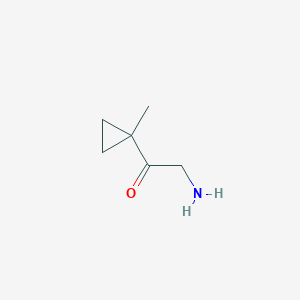
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2839326.png)

![(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2839332.png)
![4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2839333.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide](/img/structure/B2839334.png)
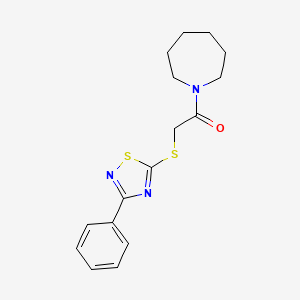

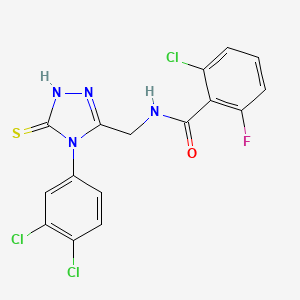
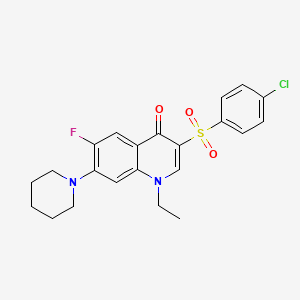
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2839343.png)
